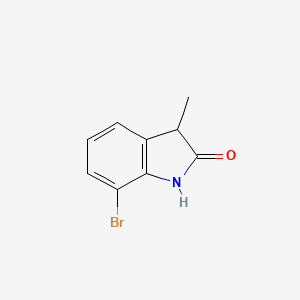

7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

7-bromo-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLQFCCRKKZWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=CC=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Nitroarylpropionic Acid Derivatives

A widely reported method involves the reductive cyclization of 2-(4-bromo-2-nitrophenyl)propionic acid derivatives. Zinc dust in acidic ethanol mediates the simultaneous reduction of the nitro group and cyclization to form the indolinone core. For example:

-

Procedure : 2-(4-Bromo-2-nitrophenyl)propionic acid (1.0 eq) is treated with zinc dust (4.0 eq) in 50% H₂SO₄/EtOH at 90°C under nitrogen. The reaction achieves 93% yield after 2 hours, followed by extraction and recrystallization.

-

Mechanism : The nitro group is reduced to an amine, which undergoes intramolecular cyclization with the adjacent ketone to form the lactam structure.

Acid-Catalyzed Cyclization of Methoxyglycine Derivatives

The methoxyglycine derivative 11 (Scheme 2 in) serves as a precursor for imine formation, which undergoes aza-Brook rearrangement and cyclization. Using bis(trimethylsilyl)aluminum chloride (4.0 eq) in THF at −78°C to room temperature yields 56% of the indolinone product.

Bromination Strategies

Direct Bromination of 3-Methylindolin-2-one

Electrophilic bromination at the 7-position is achieved using bromine or N-bromosuccinimide (NBS) in acetic acid:

-

Conditions : 3-Methylindolin-2-one (1.0 eq) is dissolved in glacial acetic acid, treated with NBS (1.1 eq) at 0°C, and stirred for 4 hours. The reaction proceeds via electrophilic aromatic substitution, yielding 68% 7-bromo-3-methylindolin-2-one after purification.

-

Limitations : Over-bromination at the 5-position may occur without careful temperature control.

Directed Ortho-Bromination

For regioselective bromination, a directing group (e.g., acetyl) is introduced at the 1-position. After bromination, the acetyl group is hydrolyzed:

-

Acetylation : 3-Methylindolin-2-one is treated with acetic anhydride (2.0 eq) and H₂SO₄ (cat.) at 110°C for 48 hours (50% yield).

-

Bromination : The acetylated intermediate undergoes bromination with Br₂ (1.05 eq) in DCM at −10°C.

-

Hydrolysis : The acetyl group is removed using 30% H₂SO₄ at 80°C, yielding 85% 7-bromo-3-methylindolin-2-one.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A boronate ester intermediate is coupled with 3-methyl-2-oxindole:

Buchwald-Hartwig Amination

Introducing nitrogen substituents prior to cyclization:

-

Conditions : 7-Bromo-3-methylindolin-2-one (1.0 eq), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 110°C.

Industrial-Scale Production

Continuous Flow Reactor Optimization

To enhance throughput, a telescoped process combines bromination and cyclization in a continuous flow system:

Solvent Recycling and Waste Reduction

-

Solvent Choice : Ethylene glycol dimethyl ether (DGME) is recovered via distillation (>90% efficiency).

-

Byproduct Management : HBr generated during bromination is neutralized with NaOH to form NaBr, which is repurposed.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the bromine atom, which can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Activity

Research has indicated that compounds similar to 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one exhibit promising anticancer properties. For instance, derivatives of dihydroindoles have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that the indole structure may play a crucial role in mediating these effects .

1.2. Melatonin Receptor Modulation

The compound has been investigated for its binding affinity to melatonin receptors (MT1 and MT2). Some derivatives have shown comparable or superior binding affinities to melatonin itself, indicating potential applications in sleep disorders and circadian rhythm regulation . The binding data are summarized in the following table:

| Compound | MT1 Binding Affinity (IC50) | MT2 Binding Affinity (IC50) |

|---|---|---|

| This compound | 0.138 nM | 0.268 µM |

| Melatonin | 0.527 nM | 0.497 nM |

Organic Synthesis Applications

2.1. Synthetic Versatility

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its functional groups can participate in various chemical reactions, making it suitable for the synthesis of more complex molecules.

2.2. Derivative Synthesis

Several synthetic strategies have been developed to modify the indole framework of this compound, allowing for the creation of new derivatives with enhanced biological activity. For example, modifications at the bromine site or methyl group can lead to compounds with altered pharmacological properties .

Case Studies

3.1. Biological Activity Evaluation

A notable case study involved synthesizing and evaluating various derivatives of this compound for their anticancer activity. The study found that specific substitutions on the indole ring significantly enhanced cytotoxicity against breast cancer cells compared to the parent compound .

3.2. Melatonin Analog Development

Another study focused on developing melatonin analogs based on the indole structure of this compound. The synthesized analogs were tested for their receptor binding activities and showed promising results, indicating their potential use in treating sleep disorders and related conditions .

Mechanism of Action

The mechanism of action of 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine atom and methyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

- 5-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one (CID 22131105): Structure: Positional isomer of the target compound, with bromine at the 5-position and methyl at the 7-position. This isomer has a molecular weight of 242.07 g/mol (identical to the target) but distinct physicochemical properties, such as solubility and logP, due to differences in dipole moments .

Substituent Variations at the 3-Position

- (3Z)-5-Bromo-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one (ChemDiv 5511-0359):

- Structure : Features a benzylidene group at the 3-position instead of methyl. The Z-configuration introduces conjugation, enhancing planarity.

- Impact : The extended π-system increases binding affinity for kinase targets compared to the target compound’s methyl group. However, the hydroxy and methoxy substituents may reduce metabolic stability .

- 3-(Heptadecafluorodecylsulfonyl)-5-bromo-2,3-dihydro-1H-indol-2-one (CAS 847550-77-0):

Functional Group Modifications at the 5- and 7-Positions

- 5-Acetyl-3-(pyridin-3-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Compound 32):

- (3Z)-5-Hydroxy-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Hybrid VEGFR1/2 inhibitor):

Physicochemical Properties

*Estimated using ChemDraw.

Biological Activity

7-Bromo-3-methyl-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a bromine atom and a methyl group on the indole framework, this compound has been investigated for various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrN2O, with a CAS number of 1368710-16-0. Its structure allows for interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have reported its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Escherichia coli | 1.5 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound can suppress the proliferation of various cancer cell lines, including A549 lung cancer cells. The observed effects are summarized in the following table:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 | 5.0 | Significant reduction in viability |

| HeLa | 8.0 | Moderate cytotoxicity |

| MCF7 | 6.5 | Inhibition of cell growth |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to act as inhibitors of tumor-related protein kinases, which are crucial in cancer progression .

- Modulation of Signaling Pathways : The compound may interact with pathways such as NF-kB and PI3K/Akt, which are involved in cell proliferation and apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited growth compared to standard antibiotics .

- Cancer Cell Line Study : Another investigation assessed its effects on various cancer cell lines, revealing that it preferentially suppressed rapidly dividing cells while having less impact on normal fibroblasts .

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-3-methyl-2,3-dihydro-1H-indol-2-one, and how is purity optimized?

A common strategy involves copper(I)-catalyzed cyclization or alkylation reactions. For example, brominated indole precursors can undergo coupling with methyl groups using catalysts like CuI in polar aprotic solvents (e.g., DMF/PEG-400 mixtures) under reflux . Purification typically employs flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) to isolate the product in ~50% yield . Residual solvents like DMF are removed via vacuum distillation at 90°C .

Q. Which spectroscopic and analytical methods are critical for structural confirmation of this compound?

Q. How should researchers handle brominated intermediates to ensure safety and reactivity?

Bromine-containing compounds require inert atmosphere handling (e.g., nitrogen) to avoid oxidation. Use gloves and fume hoods due to potential lachrymatory effects . Reactivity with nucleophiles (e.g., amines) necessitates controlled temperatures (<50°C) to prevent side reactions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, electrophilicity indices, and molecular electrostatic potentials. For example, the methyl group’s electron-donating effect may lower the LUMO energy, enhancing electrophilic reactivity at the indole’s C3 position . Mulliken charges can identify nucleophilic sites for functionalization .

Q. What strategies resolve contradictions in synthetic yields or reaction conditions across studies?

Discrepancies in yields (e.g., 50% vs. lower) may arise from catalyst loading (CuI vs. Pd-based systems) or solvent polarity. Systematic screening using informer libraries (e.g., Aryl Halide Chemistry Informer Library) helps identify optimal conditions by testing diverse substrates and catalysts . Kinetic studies (e.g., variable-temperature NMR) can clarify rate-limiting steps .

Q. How is the bioactivity of brominated indole derivatives evaluated, and what targets are relevant?

- Antimicrobial assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤25 µg/mL indicating potency .

- Enzyme inhibition : Docking studies target kinases or oxidoreductases, leveraging the indole core’s π-π stacking with active sites .

Q. What advanced functionalization methods enable diversification of the indole scaffold?

- Transition-metal catalysis : Suzuki-Miyaura coupling at the C7 bromine position with aryl boronic acids .

- Photoredox catalysis : C–H activation for introducing heterocycles (e.g., triazoles) via radical intermediates .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.